Isopropyl 3-(bromomethyl)picolinate
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Overview
Description
Isopropyl 3-(bromomethyl)picolinate is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-(bromomethyl)picolinate typically involves the bromination of picolinic acid derivatives. One common method includes the reaction of picolinic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-(bromomethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Isopropyl 3-(bromomethyl)picolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl 3-(bromomethyl)picolinate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Isopropyl 3-(chloromethyl)picolinate
- Isopropyl 3-(iodomethyl)picolinate
- Isopropyl 3-(methyl)picolinate
Comparison: Isopropyl 3-(bromomethyl)picolinate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs . The bromomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
propan-2-yl 3-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12BrNO2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
FGSQTXPILOOKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)CBr |
Origin of Product |
United States |
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